molecular formula C10H11NO2S2 B8530606 Ethyl 2-methyl-2H-thieno[3,2-e]-1,2-thiazine-3-carboxylate

Ethyl 2-methyl-2H-thieno[3,2-e]-1,2-thiazine-3-carboxylate

Cat. No. B8530606
M. Wt: 241.3 g/mol
InChI Key: OSSPNHLYVPJKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2H-thieno[3,2-e]-1,2-thiazine-3-carboxylate is a useful research compound. Its molecular formula is C10H11NO2S2 and its molecular weight is 241.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-2H-thieno[3,2-e]-1,2-thiazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-2H-thieno[3,2-e]-1,2-thiazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

ethyl 2-methylthieno[3,2-e]thiazine-3-carboxylate

InChI

InChI=1S/C10H11NO2S2/c1-3-13-9(12)8-6-7-4-5-14-10(7)15-11(8)2/h4-6H,3H2,1-2H3

InChI Key

OSSPNHLYVPJKGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(SC=C2)SN1C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the product from Step A (8.80 g, 26.3 mmol) and 4-toluenesulfonic acid (1.0 g) in acetone (250 mL) was stirred overnight at ambient temperature. Water (0.5 mL) was added and this mixture was stirred for 4 h followed by addition of a saturated aqueous solution of sodium bicarbonate (50 mL) and evaporation of the acetone. The aqueous mixture was extracted with ethyl acetate (2×200 mL) and the combined extracts were dried (MgSO4) and evaporated to give crude aldehyde which was dissolved in ethyl acetate (150 mL). DBN (0.5 g) was added and the mixture heated at reflux temperature for 2 h, cooled and washed with a saturated aqueous solution of sodium bicarbonate (50 mL). The ethyl acetate solution was dried (MgSO4) and evaporated to a residue which was purified by column chromatography (silica, 30 to 50% ethyl acetate/hexane) to give the desired product as a white solid (5.05 g, 70%).
Name
product
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.